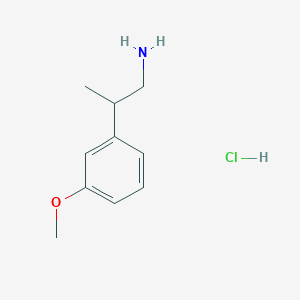
m-Methoxy-beta-methylphenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Methoxy-beta-methylphenethylamine hydrochloride, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
Aplicaciones Científicas De Investigación
M-Methoxy-beta-methylphenethylamine hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in psychotherapy and as an adjunct to traditional treatments for mental health disorders.
Mecanismo De Acción
The exact mechanism of action of m-Methoxy-beta-methylphenethylamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. m-Methoxy-beta-methylphenethylamine hydrochloride also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7, as well as dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
The effects of m-Methoxy-beta-methylphenethylamine hydrochloride are similar to those of other psychedelics, including altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, and can cause nausea, vomiting, and diarrhea. In animal studies, m-Methoxy-beta-methylphenethylamine hydrochloride has been shown to increase dopamine and serotonin levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using m-Methoxy-beta-methylphenethylamine hydrochloride in lab experiments is its relatively low toxicity compared to other psychedelics. It also has a shorter duration of action, making it easier to control and monitor in experimental settings. However, its psychoactive effects can make it difficult to use in certain types of studies, and its legal status in many countries may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on m-Methoxy-beta-methylphenethylamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders. There is also interest in understanding its mechanism of action and how it interacts with other neurotransmitter systems. Additionally, there is a need for further studies on the long-term effects of m-Methoxy-beta-methylphenethylamine hydrochloride use, particularly in terms of its potential for addiction and adverse health effects.
Métodos De Síntesis
The synthesis of m-Methoxy-beta-methylphenethylamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxy-beta-methylphenethylamine. The final step involves the addition of hydrochloric acid to form m-Methoxy-beta-methylphenethylamine hydrochloride.
Propiedades
Número CAS |
13062-95-8 |
|---|---|
Nombre del producto |
m-Methoxy-beta-methylphenethylamine hydrochloride |
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(7-11)9-4-3-5-10(6-9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
Clave InChI |
YZJYEWWEEOXEIJ-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=CC=C1)OC.Cl |
SMILES canónico |
CC(CN)C1=CC(=CC=C1)OC.Cl |
Sinónimos |
m-Methoxy-β-methyl-phenethylamine Hydrochloride; 3-Methoxy-β-methyl-benzeneethanamine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



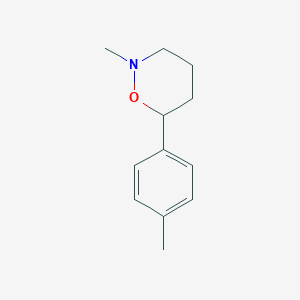
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
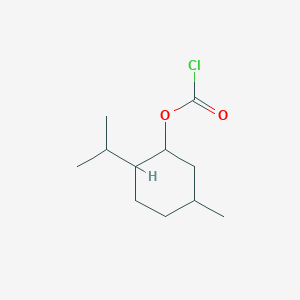
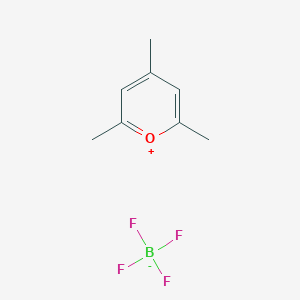
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
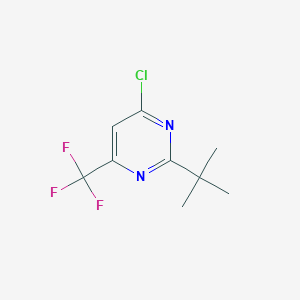
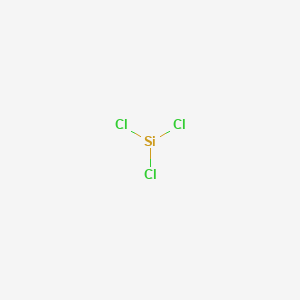
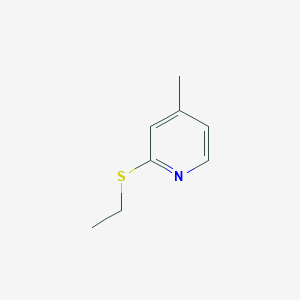
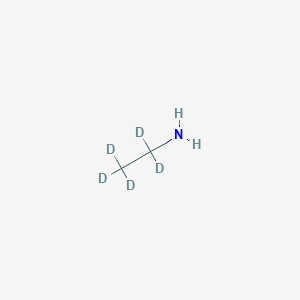
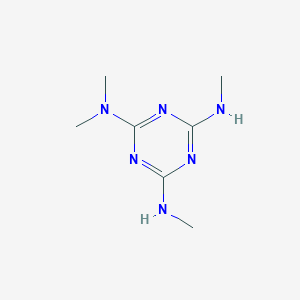
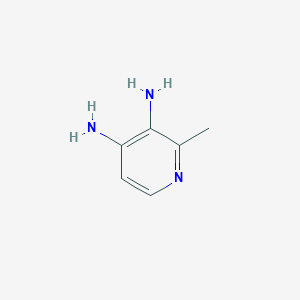
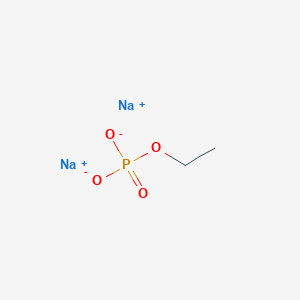
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
